Cas no 2413848-44-7 (tert-butyl (2R)-azetidine-2-carboxylate hydrochloride)

tert-butyl (2R)-azetidine-2-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Azetidinecarboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1), (2R)-
- 2413848-44-7
- AT36770
- tert-butyl (2R)-azetidine-2-carboxylate hydrochloride
- EN300-26667467
- Tert-butyl (2R)-azetidine-2-carboxylate;hydrochloride
-
- MDL: MFCD32662965
- インチ: 1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1
- InChIKey: CQDYQCBDUKAIAM-FYZOBXCZSA-N
- ほほえんだ: Cl.O(C([C@H]1CCN1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 193.0869564g/mol
- どういたいしつりょう: 193.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
tert-butyl (2R)-azetidine-2-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26667467-10.0g |
tert-butyl (2R)-azetidine-2-carboxylate hydrochloride |
2413848-44-7 | 95.0% | 10.0g |
$6082.0 | 2025-03-20 | |
Enamine | EN300-26667467-1.0g |
tert-butyl (2R)-azetidine-2-carboxylate hydrochloride |
2413848-44-7 | 95.0% | 1.0g |
$1414.0 | 2025-03-20 | |
Enamine | EN300-26667467-10g |
tert-butyl (2R)-azetidine-2-carboxylate hydrochloride |
2413848-44-7 | 95% | 10g |
$6082.0 | 2023-09-12 | |
1PlusChem | 1P0290I5-250mg |
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride |
2413848-44-7 | 95% | 250mg |
$929.00 | 2024-05-22 | |
1PlusChem | 1P0290I5-2.5g |
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride |
2413848-44-7 | 95% | 2.5g |
$3487.00 | 2024-05-22 | |
1PlusChem | 1P0290I5-500mg |
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride |
2413848-44-7 | 95% | 500mg |
$1426.00 | 2024-05-22 | |
1PlusChem | 1P0290I5-1g |
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride |
2413848-44-7 | 95% | 1g |
$1810.00 | 2024-05-22 | |
Aaron | AR0290QH-1g |
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride |
2413848-44-7 | 95% | 1g |
$1970.00 | 2025-02-17 | |
Aaron | AR0290QH-100mg |
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride |
2413848-44-7 | 95% | 100mg |
$701.00 | 2025-02-17 | |
Aaron | AR0290QH-10g |
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride |
2413848-44-7 | 95% | 10g |
$8388.00 | 2023-12-15 |
tert-butyl (2R)-azetidine-2-carboxylate hydrochloride 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
tert-butyl (2R)-azetidine-2-carboxylate hydrochlorideに関する追加情報
Tert-Butyl (2R)-Azetidine-2-Carboxylate Hydrochloride (CAS No. 2413848-44-7)
Tert-butyl (2R)-azetidine-2-carboxylate hydrochloride (CAS No. 2413848-44-7) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential applications. This compound is a hydrochloride salt of a tert-butyl ester, which is derived from the chiral azetidine-2-carboxylic acid. The chiral center at the 2-position of the azetidine ring imparts enantiomeric purity, making it a valuable building block for the synthesis of biologically active molecules.
The tert-butyl (2R)-azetidine-2-carboxylate hydrochloride is particularly useful in the development of pharmaceuticals and agrochemicals, where enantiomeric purity is crucial for optimizing therapeutic efficacy and minimizing side effects. The tert-butyl protecting group provides stability and ease of manipulation during synthetic transformations, allowing for the introduction of various functional groups and the construction of complex molecular architectures.
Recent studies have highlighted the importance of azetidine-based compounds in drug discovery. For instance, azetidines have been explored as inhibitors of protein-protein interactions, which are often challenging targets in medicinal chemistry. The small size and high conformational rigidity of azetidines make them suitable for disrupting these interactions, leading to potential new therapies for diseases such as cancer and neurodegenerative disorders.
In addition to their role in drug discovery, tert-butyl (2R)-azetidine-2-carboxylate hydrochloride compounds have also been investigated for their use in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the structure and function of peptides but with improved pharmacological properties such as increased stability and reduced immunogenicity. The chiral center in the azetidine ring can be exploited to create stereoselective peptidomimetics, which can bind to specific protein targets with high affinity and selectivity.
The synthetic versatility of tert-butyl (2R)-azetidine-2-carboxylate hydrochloride has been demonstrated through various methodologies. One notable approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which allow for the efficient introduction of diverse substituents at specific positions on the azetidine ring. These methods have enabled chemists to access a wide range of functionalized azetidines with high enantiomeric purity, expanding their utility in both academic research and industrial applications.
Moreover, the hydrochloride salt form of tert-butyl (2R)-azetidine-2-carboxylate offers several advantages in terms of solubility and handling. The salt form is generally more soluble in polar solvents compared to its free base form, facilitating its use in solution-phase reactions and purification processes. This property is particularly beneficial in large-scale syntheses where ease of processing is crucial.
In conclusion, tert-butyl (2R)-azetidine-2-carboxylate hydrochloride (CAS No. 2413848-44-7) is a versatile chiral compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features, synthetic accessibility, and ability to form stable salts make it an attractive candidate for the development of novel therapeutics and advanced materials. As research continues to advance, it is likely that this compound will play an increasingly important role in driving innovation within these fields.
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